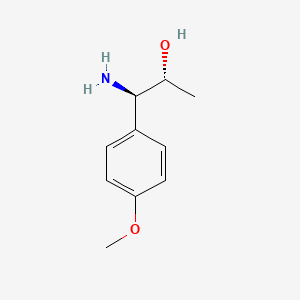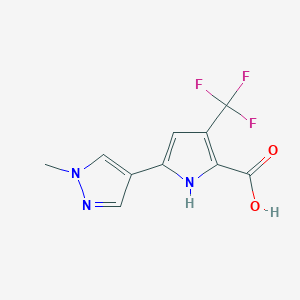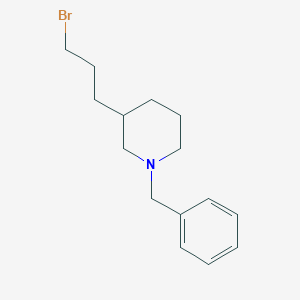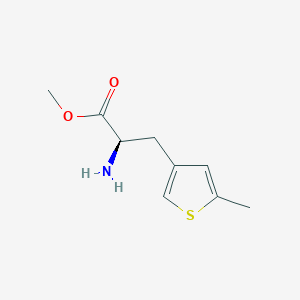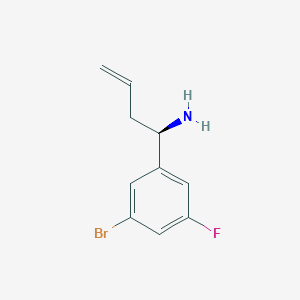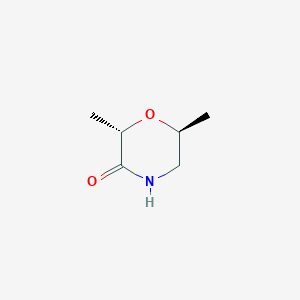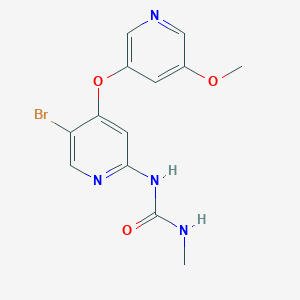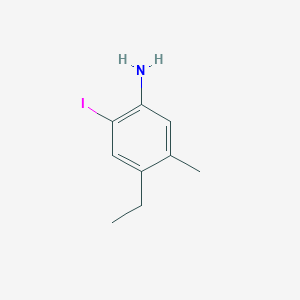
4-Ethyl-2-iodo-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-iodo-5-methylaniline is an aromatic amine characterized by the presence of ethyl, iodine, and methyl functional groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-iodo-5-methylaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Nitration: of an aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to form an amine.
Iodination: to introduce the iodine atom at the desired position.
Alkylation: to introduce the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions: 4-Ethyl-2-iodo-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Palladium catalysts (Pd) are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
4-Ethyl-2-iodo-5-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Ethyl-2-iodo-5-methylaniline involves its interaction with various molecular targets. The iodine and amine groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways, enzyme activities, and cellular processes.
相似化合物的比较
- 2-Iodo-5-methylaniline
- 4-Ethyl-2-methylaniline
- 4-Iodo-2-methylaniline
Comparison: 4-Ethyl-2-iodo-5-methylaniline is unique due to the combination of ethyl, iodine, and methyl groups, which confer distinct reactivity and properties compared to its analogs. For example, the presence of the ethyl group can influence the compound’s solubility and steric effects, while the iodine atom can participate in specific substitution reactions not possible with other halogens.
属性
分子式 |
C9H12IN |
|---|---|
分子量 |
261.10 g/mol |
IUPAC 名称 |
4-ethyl-2-iodo-5-methylaniline |
InChI |
InChI=1S/C9H12IN/c1-3-7-5-8(10)9(11)4-6(7)2/h4-5H,3,11H2,1-2H3 |
InChI 键 |
SMWDALHTECQIDG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1C)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


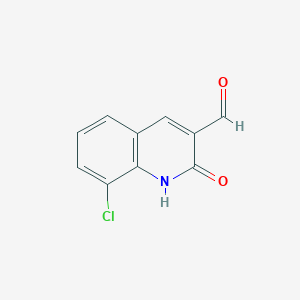


![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
